1-Ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride
Overview
Description
1-Ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a butyl chain linked to a nitrophenoxy moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride typically involves multiple steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 3-methyl-4-nitrophenol.
Etherification: The nitrophenol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(3-methyl-4-nitrophenoxy)butane.
Piperazine Substitution: The butane derivative is reacted with 1-ethylpiperazine under reflux conditions to form the desired piperazine compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the ethyl or butyl groups can be replaced by other substituents.
Oxidation: The methyl group on the phenoxy moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, bases like sodium hydride.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-ethyl-4-[4-(3-methyl-4-aminophenoxy)butyl]piperazine.
Substitution: Various substituted piperazine derivatives.
Oxidation: 1-ethyl-4-[4-(3-carboxy-4-nitrophenoxy)butyl]piperazine.
Scientific Research Applications
1-Ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors, due to its structural similarity to known ligands. The nitrophenoxy moiety may play a role in binding to these receptors, while the piperazine ring provides a scaffold for further interactions.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-[4-(3-methylphenoxy)butyl]piperazine: Lacks the nitro group, which may affect its binding affinity and reactivity.
1-ethyl-4-[4-(4-nitrophenoxy)butyl]piperazine: Similar structure but with the nitro group in a different position, potentially altering its biological activity.
1-ethyl-4-[4-(3-methyl-4-aminophenoxy)butyl]piperazine: The reduced form of the target compound, which may have different pharmacological properties.
Uniqueness
1-Ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride is unique due to the presence of both the nitrophenoxy moiety and the piperazine ring, which together confer specific chemical and biological properties
Properties
IUPAC Name |
1-ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-3-18-9-11-19(12-10-18)8-4-5-13-23-16-6-7-17(20(21)22)15(2)14-16;/h6-7,14H,3-5,8-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXBUQDWIJMZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC(=C(C=C2)[N+](=O)[O-])C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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